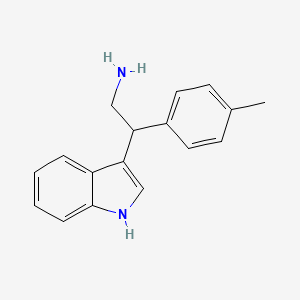

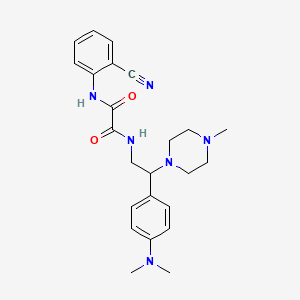

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

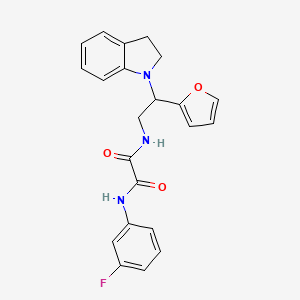

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine is a compound related to the indole alkaloid family, which includes a wide range of naturally occurring and synthetically derived substances. Indole and its derivatives are of significant interest due to their complex molecular architecture and biological activities, inspiring chemists to develop new methods for their synthesis (Taber & Tirunahari, 2011).

Synthesis Analysis

The synthesis of 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine involves multiple steps, starting from the construction of the indole core followed by the introduction of the 4-methylphenyl group. Various strategies for indole synthesis have been classified, such as the Fischer, Bartoli, and Madelung syntheses, each providing a unique approach to constructing the indole nucleus and further functionalization (Taber & Tirunahari, 2011).

Aplicaciones Científicas De Investigación

Antimicrobial Activity :

- A study synthesized novel derivatives of 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against fungal species. The compounds displayed significant activity, suggesting potential as antimicrobial agents (Kumbhare et al., 2013).

- Another research created 1‐(1H‐Indol‐3‐yl)ethanamine derivatives that were tested as efflux pump inhibitors against Staphylococcus aureus, showing potential in restoring antibacterial activity of certain antibiotics (Héquet et al., 2014).

Catalytic and Chemical Applications :

- Synthesis of rare-earth metal amido complexes using 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine showed promising results in catalytic activities, especially in the hydrophosphonylation of aldehydes and ketones (Yang et al., 2014).

- Novel imines of tryptamine, including N-cyclohexylidene-2(1H-indol-3-yl) ethanamine, demonstrated significant antimicrobial activity, indicating potential in pharmaceutical synthesis (Rajeswari & Santhi, 2019).

Anticancer Activity :

- A study on the synthesis of piperazine-2,6-dione and its derivatives, including 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, found that some compounds exhibited good anticancer activity against various cancer cell lines (Kumar et al., 2013).

DNA Interaction and Pharmacological Studies :

- Cu(II) complexes of ligands derived from 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine showed DNA binding properties and nuclease activity, indicating potential in DNA interaction studies (Kumar et al., 2012).

- Pharmacological evaluation of indole-derived thiourea compounds showed potential activity in the central nervous system, including antinociceptive and anti-inflammatory actions (Szulczyk et al., 2019).

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-12-6-8-13(9-7-12)15(10-18)16-11-19-17-5-3-2-4-14(16)17/h2-9,11,15,19H,10,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLSJOJSKGCNDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(adamantan-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2493753.png)

![2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2493754.png)

![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2493761.png)